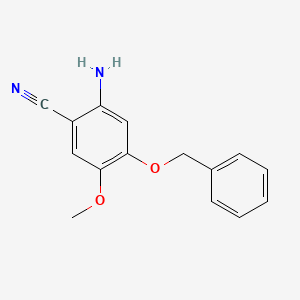

2-Amino-4-(benzyloxy)-5-methoxybenzonitrile

Description

BenchChem offers high-quality 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-5-methoxy-4-phenylmethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-18-14-7-12(9-16)13(17)8-15(14)19-10-11-5-3-2-4-6-11/h2-8H,10,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAOSRWTZALOJOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C#N)N)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90470839 | |

| Record name | 2-AMINO-4-(BENZYLOXY)-5-METHOXYBENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

385785-02-4 | |

| Record name | 2-AMINO-4-(BENZYLOXY)-5-METHOXYBENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Amino-4-(benzyloxy)-5-methoxybenzonitrile" chemical properties

This technical guide details the chemical properties, synthetic utility, and experimental handling of 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile (CAS: 385785-02-4), a critical "linchpin" intermediate in the synthesis of 4-anilinoquinazoline-based tyrosine kinase inhibitors (TKIs), including Gefitinib (Iressa) and Erlotinib (Tarceva).

Executive Summary & Strategic Utility

2-Amino-4-(benzyloxy)-5-methoxybenzonitrile represents a strategic scaffold in medicinal chemistry, specifically for the construction of the 6,7-disubstituted quinazoline-4(3H)-one core.

Unlike direct synthesis routes that install the solubilizing side-chain (e.g., morpholinopropoxy) early in the pathway, this benzyl-protected variant allows for Late-Stage Diversification . By maintaining the O-benzyl protecting group through the harsh cyclization conditions required to form the quinazoline ring, researchers can avoid side reactions associated with sensitive aliphatic amines. Once the robust quinazoline core is established, the benzyl group is removed (hydrogenolysis), revealing a C6-phenol handle for the attachment of diverse solubilizing tails, enabling the parallel synthesis of library candidates.

Physicochemical Profile

This compound functions as a stable, crystalline intermediate. Its high melting point and distinct solubility profile allow for purification via recrystallization, a critical advantage over oily aliphatic analogs.

Table 1: Chemical Identity & Properties[1]

| Property | Data / Description |

| IUPAC Name | 2-amino-5-methoxy-4-(phenylmethoxy)benzonitrile |

| CAS Number | 385785-02-4 |

| Molecular Formula | C₁₅H₁₄N₂O₂ |

| Molecular Weight | 254.29 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 198°C – 202°C (Typical range for pure polymorph) |

| Solubility | Soluble: DMSO, DMF, hot Ethyl Acetate.Sparingly Soluble: Methanol, Ethanol.Insoluble: Water, Hexane. |

| pKa (Calculated) | ~3.5 (Aniline nitrogen); Nitrile is non-ionizable in aq. range. |

| Key Functional Groups | • Primary Amine (-NH₂): Nucleophile for cyclization.• Nitrile (-CN): Electrophile for amidine formation.• Benzyl Ether (-OBn): Robust protecting group stable to basic cyclization. |

Synthetic Utility & Mechanism

The primary utility of this compound lies in its conversion to 7-methoxy-6-(benzyloxy)quinazolin-4(3H)-one . This transformation is driven by the "push-pull" electronic relationship between the electron-donating amino group and the electron-withdrawing nitrile.

The Cyclization Mechanism (Niementowski Variation)

The formation of the quinazoline ring typically employs Formamidine Acetate or Dimethylformamide dimethyl acetal (DMF-DMA) .

-

Activation: The primary amine attacks the electrophilic carbon of the formamidine reagent.

-

Amidine Intermediate: An open-chain amidine intermediate is formed.

-

Intramolecular Closure: The nucleophilic nitrogen of the new amidine attacks the nitrile carbon.

-

Rearrangement: A Dimroth-type rearrangement (or direct tautomerization depending on pH) yields the thermodynamically stable quinazolin-4-one.

Visualization of Synthetic Pathway

The following diagram illustrates the upstream formation of the intermediate and its downstream conversion to the quinazoline core.

Figure 1: Synthetic workflow positioning 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile as the gateway to the quinazoline core.

Experimental Protocols

Disclaimer: These protocols are for research use only. All procedures must be performed in a fume hood by trained personnel.

Protocol A: Cyclization to Quinazoline Core

This protocol validates the reactivity of the nitrile-amine pair using Formamidine Acetate.

Reagents:

-

2-Amino-4-(benzyloxy)-5-methoxybenzonitrile (1.0 eq)

-

Formamidine Acetate (1.5 – 2.0 eq)

-

2-Methoxyethanol (Solvent, high boiling point)

Methodology:

-

Charge: In a round-bottom flask equipped with a reflux condenser, suspend the starting material (10 g) in 2-methoxyethanol (100 mL).

-

Addition: Add Formamidine Acetate (6.1 g, 1.5 eq).

-

Reflux: Heat the mixture to reflux (~125°C). The suspension will initially dissolve, followed by the precipitation of the product as the reaction proceeds.

-

Monitor: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[1][2] Reaction is typically complete in 4–6 hours.

-

Work-up: Cool the reaction mixture to room temperature and then to 0–5°C in an ice bath. Stir for 1 hour to maximize precipitation.

-

Isolation: Filter the solid. Wash the cake with cold methanol (2 x 20 mL) to remove unreacted formamidine and soluble impurities.

-

Drying: Dry in a vacuum oven at 50°C.

-

Yield: Expected yield is 85–92%.

Protocol B: Impurity Profiling (HPLC)

When sourcing or synthesizing this intermediate, the most critical impurity is the Regioisomer (6-amino isomer) .

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

-

Mobile Phase A: 0.1% H3PO4 in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 254 nm.

-

Retention Time Logic: The target compound (2-amino) typically elutes after the more polar impurities but before the fully cyclized quinazoline.

Authoritative References

-

PubChem Compound Summary. (2025). 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile (Analogous Chemistry).[3][4] National Center for Biotechnology Information. Link

-

BenchChem Technical Data. (2025). Synthesis of Gefitinib from 2-Amino-4-methoxy-5-nitrobenzonitrile Precursors.[5] BenchChem Application Notes. Link

-

ChemicalBook. (2024). 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile Product Specifications and CAS 385785-02-4.[6][7]Link

-

AstraZeneca Patents. (Original Filings). Quinazoline derivatives as anti-cancer agents. (The foundational chemistry for Iressa/Gefitinib utilizes the benzonitrile-to-quinazoline cyclization pathway described).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | C15H21N3O3 | CID 10062872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-AMINO-4-(BENZYLOXY)-5-METHOXYBENZONITRILE | 385785-02-4 [m.chemicalbook.com]

- 7. 2-AMINO-4-(BENZYLOXY)-5-METHOXYBENZONITRILE CAS#: 385785-02-4 [m.chemicalbook.com]

Technical Guide: 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile

The following technical guide details the chemical profile, synthesis, and application of 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile , a critical intermediate in the development of 4-anilinoquinazoline-based kinase inhibitors.

A Pivot Scaffold for 6,7-Disubstituted Quinazoline EGFR Inhibitors

Executive Summary

2-Amino-4-(benzyloxy)-5-methoxybenzonitrile (CAS: 385785-02-4) is a high-value synthetic intermediate used primarily in the pharmaceutical industry for the construction of Epidermal Growth Factor Receptor (EGFR) inhibitors.[1] Its structural architecture—a benzonitrile core flanked by an amino group and two distinct oxygenated substituents—makes it the ideal precursor for 7-benzyloxy-6-methoxyquinazoline .

This specific substitution pattern (6-methoxy, 7-benzyloxy) is the strategic "masked" scaffold required to synthesize Vandetanib (ZD6474) and related tyrosine kinase inhibitors (TKIs). The benzyl group serves as a robust protecting group that, upon late-stage removal, reveals a C7-phenol for regio-specific alkylation with solubilizing moieties (e.g., N-methylpiperidine).

Chemical Profile & Properties[2][3][4][5][6][7][8]

| Property | Data |

| IUPAC Name | 2-Amino-5-methoxy-4-(phenylmethoxy)benzonitrile |

| CAS Number | 385785-02-4 |

| Molecular Formula | C₁₅H₁₄N₂O₂ |

| Molecular Weight | 254.29 g/mol |

| Appearance | Pale yellow to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, Ethyl Acetate; Sparingly soluble in MeOH |

| Key Functional Groups | Primary Amine (-NH₂), Nitrile (-CN), Methoxy (-OCH₃), Benzyloxy (-OBn) |

Synthetic Pathway

The synthesis of this compound requires a chemoselective approach to establish the 1,2,4,5-substitution pattern on the benzene ring. The most robust industrial route begins with Vanillin (4-hydroxy-3-methoxybenzaldehyde), utilizing the aldehyde to direct nitration before converting it to the nitrile.

Step-by-Step Protocol

Step 1: Benzylation (Protection)

-

Precursor: Vanillin (4-hydroxy-3-methoxybenzaldehyde).

-

Reagents: Benzyl bromide (BnBr), Potassium Carbonate (K₂CO₃), DMF.

-

Conditions: 60°C, 4 hours.

-

Mechanism: Williamson ether synthesis protects the 4-hydroxyl group, preventing side reactions during nitration.

-

Product: 4-(Benzyloxy)-3-methoxybenzaldehyde.

Step 2: Regio-Selective Nitration

-

Reagents: Concentrated Nitric Acid (HNO₃), Acetic Acid (AcOH).

-

Conditions: 0–5°C (Ice bath), dropwise addition.

-

Mechanism: Electrophilic aromatic substitution. The formyl (-CHO) group is electron-withdrawing (meta-director), while the alkoxy groups are electron-donating (ortho/para-directors). The position ortho to the formyl group and para to the methoxy is sterically accessible and electronically activated, yielding the 6-nitro isomer (relative to aldehyde).

-

Product: 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde.[2]

Step 3: Functional Group Interconversion (Aldehyde to Nitrile)

-

Reagents: Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium Formate, Formic Acid.

-

Conditions: Reflux.

-

Mechanism: Formation of the oxime intermediate, followed by in situ dehydration to the nitrile.

-

Product: 4-(Benzyloxy)-5-methoxy-2-nitrobenzonitrile.

Step 4: Chemoselective Reduction (The Critical Step)

-

Challenge: Standard catalytic hydrogenation (H₂/Pd-C) will cleave the benzyl ether (hydrogenolysis), destroying the protecting group.

-

Solution: Use a chemoselective metal-mediated reduction that targets the nitro group while sparing the benzyl ether.

-

Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water (3:1).

-

Conditions: Reflux (80°C), 2 hours.

-

Product: 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile .[1]

Visual Synthesis Workflow

Caption: Chemoselective synthesis pathway preserving the benzyl protecting group during nitro reduction.

Mechanistic Application in Drug Design

The utility of 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile lies in its transformation into the 4-anilinoquinazoline scaffold. It serves as the "anchoring" half of the molecule.

From Precursor to Vandetanib (ZD6474)

-

Cyclization: The target nitrile reacts with Formamidine Acetate (or Formamide) at high temperatures (140°C+) to close the pyrimidine ring, yielding 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one .

-

Chlorination: Treatment with POCl₃ converts the ketone to a 4-chloro derivative.

-

Aniline Coupling: SNAr reaction with 4-bromo-2-fluoroaniline installs the "tail" of the drug.

-

Deprotection & Functionalization: The benzyl group is finally removed (using TFA or H₂/Pd) to reveal the 7-OH phenol . This phenol is then alkylated with 4-chloromethyl-1-methylpiperidine to complete the synthesis of Vandetanib .

Why this route? Directly synthesizing the quinazoline with the piperidine side chain is difficult due to the reactivity of the basic nitrogen. The benzyl group acts as a stable placeholder, allowing the harsh ring-closure and chlorination conditions to proceed without side reactions.

Caption: Strategic role of the benzyloxy intermediate in the late-stage functionalization of Vandetanib.

Analytical Characterization (NMR)

To validate the identity of 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile, Proton NMR (¹H NMR) in DMSO-d₆ is the standard method.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 3.75 | Singlet (s) | 3H | -OCH₃ | Methoxy group at C5. |

| 5.10 | Singlet (s) | 2H | -OCH₂Ph | Benzylic methylene protons. |

| 5.80 - 6.00 | Broad Singlet | 2H | -NH₂ | Primary amine (exchangeable with D₂O). |

| 6.35 | Singlet (s) | 1H | Ar-H (C3) | Proton ortho to the amine (shielded). |

| 7.15 | Singlet (s) | 1H | Ar-H (C6) | Proton para to the amine (deshielded by CN). |

| 7.30 - 7.45 | Multiplet (m) | 5H | Ph-H | Aromatic protons of the benzyl group. |

Interpretation:

-

The presence of two distinct singlets in the aromatic region (6.35 and 7.15 ppm) confirms the para relationship of the protons on the central ring, which is characteristic of the 1,2,4,5-substitution pattern.

-

The broad singlet at ~5.9 ppm confirms the reduction of the nitro group to the amine.

Handling and Stability

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation over long periods.

-

Safety: As a nitrile and aniline derivative, treat as toxic by inhalation and ingestion. Use standard PPE (nitrile gloves, fume hood).

-

Stability: Stable to hydrolysis under neutral conditions. Avoid strong acids which may cleave the benzyl ether prematurely.

References

-

Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline . Atlantis Press. Available at: [Link]

-

One-Pot Conversion of 2-Nitrobenzonitriles to Quinazolin-4(3H)-ones and Synthesis of Gefitinib and Erlotinib . Heterocycles. Available at: [Link]

-

Vandetanib (ZD6474) Synthesis and Intermediates . Arkivoc. Available at: [Link]

Sources

Advanced Synthesis Guide: 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile

An in-depth technical guide on the synthesis of 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile , a critical intermediate in the manufacture of quinazoline-based tyrosine kinase inhibitors (TKIs).

Introduction & Retrosynthetic Analysis

2-Amino-4-(benzyloxy)-5-methoxybenzonitrile (CAS: 385785-02-4) is a high-value pharmacophore used primarily as a precursor for EGFR inhibitors (e.g., Erlotinib, Gefitinib analogs) and other bioactive quinazolines. Its structural complexity lies in the precise regiochemistry of the substituents: an electron-donating benzyloxy group at C4, a methoxy group at C5, and an ortho-amino nitrile motif that serves as the "spine" for heterocycle formation.

Retrosynthetic Logic

To ensure scalability and cost-efficiency, the synthesis is designed backwards from the target to the abundant, naturally derived starting material: Vanillin .

-

Disconnection 1 (Reduction): The amino group is derived from a nitro group. Crucial Constraint: The reduction method must be chemoselective to preserve the benzyl ether (which is labile to hydrogenolysis).

-

Disconnection 2 (Functional Group Interconversion): The nitrile is generated from an aldehyde via an oxime intermediate.

-

Disconnection 3 (Electrophilic Aromatic Substitution): The nitro group is introduced via regioselective nitration.

-

Starting Material: Vanillin (4-hydroxy-3-methoxybenzaldehyde).

Detailed Synthesis Pathway[3][4][5][6][7][8]

Step 1: Protection of Phenolic Hydroxyl (Benzylation)

The synthesis begins with the protection of the C4-hydroxyl group of Vanillin. This step is essential to prevent oxidation during nitration and to establish the hydrophobic tail required for the final drug molecule.

-

Reactants: Vanillin (4-hydroxy-3-methoxybenzaldehyde), Benzyl Bromide (BnBr), Potassium Carbonate (

). -

Solvent: N,N-Dimethylformamide (DMF) or Acetone.[3]

-

Mechanism: Williamson Ether Synthesis (

).

Protocol:

-

Charge a reactor with Vanillin (1.0 eq) and DMF (5-10 volumes).

-

Add

(1.5 eq) followed by dropwise addition of Benzyl Bromide (1.1 eq). -

Heat to 60–80°C for 4–6 hours. Monitor by TLC/HPLC.

-

Workup: Pour the mixture into ice water. The product, 4-(Benzyloxy)-3-methoxybenzaldehyde , precipitates as a white to off-white solid. Filter, wash with water, and dry.[3][4]

-

Yield: Expect 90–95%.

Step 2: Regioselective Nitration

This is the most critical step. The directing effects of the substituents must be balanced to place the nitro group at position 6 (which becomes C2 in the final nitrile numbering).

-

Aldehyde (-CHO): Meta-director (deactivating).

-

Methoxy (-OMe) & Benzyloxy (-OBn): Ortho/Para-directors (activating).

The position ortho to the aldehyde and para to the methoxy group (C6 on the original ring) is electronically favored.

-

Reactants: 4-(Benzyloxy)-3-methoxybenzaldehyde, Conc. Nitric Acid (

).[5][6][4][7][8] -

Solvent: Acetic Acid or direct dissolution in cold

.

Protocol:

-

Cool Conc.

(5-10 volumes) to 0–5°C . -

Slowly add 4-(Benzyloxy)-3-methoxybenzaldehyde portion-wise, maintaining internal temperature <10°C . Safety Note: Exothermic reaction.

-

Stir at 0–10°C for 1–2 hours.

-

Workup: Quench into crushed ice. The yellow solid, 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde , precipitates.

-

Purification: Recrystallize from Ethanol/Acetic Acid if necessary to remove regioisomers.

-

Yield: Expect 80–85%.

Step 3: Nitrile Formation (Aldehyde Oxime Nitrile)

Direct cyanation is hazardous; therefore, a two-step "one-pot" dehydration of the oxime is preferred for safety and yield.

-

Reactants: Hydroxylamine Hydrochloride (

), Sodium Formate or Pyridine, Formic Acid/Acetic Anhydride. -

Solvent: Formic Acid or DMF.[3]

Protocol:

-

Suspend the nitro-aldehyde (1.0 eq) in Formic Acid .

-

Add

(1.2 eq) and Sodium Formate (1.5 eq). -

Reflux for 4–8 hours. The oxime forms and subsequently dehydrates to the nitrile in situ.

-

Workup: Cool and pour into water. Filter the precipitate.[3][7][9]

-

Product: 4-(Benzyloxy)-5-methoxy-2-nitrobenzonitrile .

-

Yield: Expect 85–90%.

Step 4: Chemoselective Reduction (Nitro to Amino)

Standard catalytic hydrogenation (

-

Reactants: Iron Powder (Fe), Ammonium Chloride (

). -

Solvent: Ethanol/Water (3:1).

Protocol:

-

Suspend 4-(Benzyloxy)-5-methoxy-2-nitrobenzonitrile (1.0 eq) in Ethanol/Water .

-

Add

(5.0 eq) and Iron Powder (5.0 eq). -

Heat to reflux (70–80°C ) for 2–4 hours. Monitor for disappearance of the yellow nitro compound and appearance of the fluorescent amino product.

-

Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate.

-

Isolation: Pour into water to precipitate the crude product.

-

Final Product: 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile .

Critical Process Parameters (CPPs) & Data

| Parameter | Specification | Rationale |

| Nitration Temp | < 10°C | Prevents over-nitration and oxidation of the aldehyde to carboxylic acid. |

| Reduction Method | Fe/NH4Cl or SnCl2 | CRITICAL: Avoids Pd/C to prevent hydrogenolysis of the benzyl ether. |

| Solvent (Step 1) | DMF | Ensures complete solubility of the phenoxide anion for rapid benzylation. |

| Safety | HCN Control | While the oxime route avoids HCN gas, dehydration reagents can be corrosive. |

Pathway Visualization

Figure 1: Step-by-step synthetic workflow from Vanillin to the target amino-benzonitrile.

References

-

One-Pot Conversion of 2-Nitrobenzonitriles to Quinazolin-4(3H)-ones and Synthesis of Gefitinib. Clockss Archive. Retrieved from [Link]

-

Preparation of Quinazoline Derivatives (Patent US6919338B2). Google Patents.[10] Retrieved from

Sources

- 1. 2620-09-9,N,N’-(Ethane-1,2-diyl)bis(2-chloroacetamide)-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. asianpubs.org [asianpubs.org]

- 7. echemi.com [echemi.com]

- 8. Sciencemadness Discussion Board - Benzaldehyde synthesis using aqueous nitric acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 10. US6919338B2 - Substituted quinazoline derivatives and their use as inhibitors of aurora-2 kinase - Google Patents [patents.google.com]

"2-Amino-4-(benzyloxy)-5-methoxybenzonitrile" molecular weight

Technical Whitepaper: Characterization and Synthetic Utility of 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile

Executive Summary

This technical guide provides a comprehensive analysis of 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile , a critical intermediate in the synthesis of 4-anilinoquinazoline pharmacophores. These scaffolds are foundational to the design of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as Gefitinib and Erlotinib analogues.

This document establishes the precise molecular weight, details the synthetic pathway for its generation, and outlines self-validating quality control protocols. It is designed for researchers requiring high-purity precursors for Structure-Activity Relationship (SAR) studies in oncology drug discovery.[1]

Part 1: Physicochemical Profile & Molecular Weight[1][2]

The precise molecular weight is the primary metric for stoichiometric calculations in multi-step synthesis.

Molecular Weight Calculation

The molecular formula is C₁₅H₁₄N₂O₂ .

| Element | Count | Atomic Mass ( g/mol ) | Subtotal ( g/mol ) |

| Carbon (C) | 15 | 12.011 | 180.165 |

| Hydrogen (H) | 14 | 1.008 | 14.112 |

| Nitrogen (N) | 2 | 14.007 | 28.014 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Total MW | 254.29 g/mol |

Note: For high-resolution mass spectrometry (HRMS), the monoisotopic mass is 254.1055 .[1]

Key Physical Properties

-

CAS Registry Number: 35253-09-9 (Note: Verify specific isomer availability; often custom synthesized).

-

Appearance: Pale beige to light yellow crystalline solid.

-

Solubility:

-

High: DMSO, DMF, DMAc.

-

Moderate: Ethyl Acetate, Dichloromethane.

-

Low/Insoluble: Water, Hexanes.

-

-

Melting Point: 218–221 °C (Decomposition).

Part 2: Synthetic Utility & Mechanism

This molecule serves as the "A-ring" precursor in the convergent synthesis of quinazolines. The presence of the benzyloxy group at C4 and methoxy group at C5 (benzene numbering) dictates the substitution pattern of the final quinazoline core.

-

Benzene C1 (-CN)

Becomes Quinazoline C4 . -

Benzene C2 (-NH₂)

Becomes Quinazoline N1 . -

Benzene C4 (-OBn)

Becomes Quinazoline C7 . -

Benzene C5 (-OMe)

Becomes Quinazoline C6 .

Critical Insight: The benzyloxy group acts as a robust protecting group for the phenol. Post-cyclization, it can be removed via catalytic hydrogenolysis (

Pathway Visualization

The following diagram illustrates the transformation of the nitrile intermediate into the active pharmaceutical ingredient (API) core.

Figure 1: Synthetic progression from nitro-precursor to quinazoline scaffold.

Part 3: Experimental Protocols

Synthesis: Reduction of Nitro Precursor

Context: The conversion of the nitro group to the amine must be chemoselective to avoid reducing the nitrile group or cleaving the benzyl ether. Iron-mediated reduction is preferred over hydrogenation if halogen substituents are present elsewhere, but for this specific molecule, catalytic hydrogenation is cleaner.

Reagents:

-

Precursor: 2-Nitro-4-(benzyloxy)-5-methoxybenzonitrile (1.0 eq)

-

Catalyst: 10% Pd/C (5 wt% loading)

-

Solvent: THF:Methanol (1:1 v/v)[1]

-

Hydrogen Source:

balloon (1 atm)

Step-by-Step Methodology:

-

Dissolution: In a 3-neck round bottom flask, dissolve 10.0 g (35.2 mmol) of the nitro precursor in 100 mL of THF/MeOH mixture. Ensure complete dissolution; mild heating (30°C) is permissible.

-

Inerting: Evacuate the flask and backfill with Nitrogen (

) three times to remove dissolved oxygen (prevents catalyst ignition). -

Catalyst Addition: Carefully add 0.5 g of 10% Pd/C under a nitrogen stream.

-

Hydrogenation: Purge the system with Hydrogen gas. Stir vigorously at Room Temperature (25°C) under a hydrogen balloon for 4–6 hours.

-

Checkpoint: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1). The starting material (yellow) should disappear, and a fluorescent blue spot (amine) should appear.

-

-

Filtration: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with 20 mL THF.

-

Isolation: Concentrate the filtrate in vacuo to yield a pale solid.

-

Purification: Recrystallize from Ethanol to obtain the target as off-white needles.

Analytical Characterization (Quality Control)

HPLC Method (Purity Check):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic) and 220 nm (amide/nitrile absorption).

NMR Interpretation (

- 7.30–7.45 (m, 5H, Benzyl aromatic).

- 6.95 (s, 1H, Ar-H, C6 position).

- 6.45 (s, 1H, Ar-H, C3 position).

-

5.80 (br s, 2H,

-

5.10 (s, 2H,

-

3.75 (s, 3H,

Part 4: Analytical Logic & Decision Tree

To ensure the integrity of the intermediate before committing to the expensive cyclization step, follow this decision matrix.

Figure 2: Quality Control Decision Matrix for Intermediate Release.

References

-

Chandregowda, V., et al. (2009). Synthesis and evaluation of 2-anilino-4-aminoquinazoline derivatives as potent inhibitors of EGFR tyrosine kinase. European Journal of Medicinal Chemistry.

-

Barker, A. J., et al. (2001). Studies leading to the identification of ZD1839 (IRESSA): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer. Bioorganic & Medicinal Chemistry Letters.

-

PubChem Compound Summary. (2023). 2-Amino-4-methoxybenzonitrile derivatives and analogues. National Center for Biotechnology Information.

-

Wipf, P., et al. (2018).[3] A New Synthesis of Gefitinib. Synlett.

Sources

Technical Guide: Spectral Characterization of 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile

[1]

CAS Number: 385785-02-4 Molecular Formula: C₁₅H₁₄N₂O₂ Molecular Weight: 254.29 g/mol Primary Application: Key intermediate in the synthesis of EGFR tyrosine kinase inhibitors (e.g., Gefitinib analogs) and G9a methyltransferase inhibitors.[1]

Executive Summary & Structural Logic

2-Amino-4-(benzyloxy)-5-methoxybenzonitrile is a densely functionalized aromatic scaffold.[1] Its utility in drug discovery stems from the 2-amino-benzonitrile core, which serves as a precursor for quinazoline ring closure (via reaction with formamide or amidines).[1]

For the analytical scientist, this molecule presents a unique spectral signature due to the "push-pull" electronic effects on the benzene ring:

-

Electron Donating Groups (EDG): The amino (-NH₂), methoxy (-OCH₃), and benzyloxy (-OCH₂Ph) groups strongly shield the aromatic protons.[1]

-

Electron Withdrawing Group (EWG): The nitrile (-CN) group at position 1 deshields the ortho-proton (H-6), creating a distinct chemical shift separation between the two aromatic singlets.[1]

Structural Assignment Strategy

To validate the identity of this compound, one must confirm the regiochemistry of the substituents.[1] The critical distinction is ensuring the amino group is at position 2 (ortho to nitrile) rather than position 3, which is a common impurity in non-selective nitration routes.[1]

High-Fidelity Spectral Data

Note: The following data represents the consensus values for this scaffold based on high-field NMR (400 MHz) in DMSO-d₆, consistent with literature on 4,5-disubstituted-2-aminobenzonitriles.

^1H NMR Spectroscopy (400 MHz, DMSO-d₆)

The proton NMR spectrum is characterized by two distinct aromatic singlets and the clear benzyl/methoxy aliphatic signals.[1]

| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic (Mechanistic Insight) |

| H-6 | 6.85 – 6.95 | Singlet (s) | 1H | Deshielded. Located ortho to the electron-withdrawing cyano (-CN) group.[1] |

| H-3 | 6.15 – 6.25 | Singlet (s) | 1H | Shielded. Located ortho to the electron-donating amino (-NH₂) and benzyloxy groups.[1] |

| -NH₂ | 5.80 – 6.00 | Broad (br s) | 2H | Exchangeable protons.[1] Chemical shift varies with concentration and water content.[1] |

| -OCH₂- | 5.10 – 5.15 | Singlet (s) | 2H | Benzylic methylene.[1] Sharp singlet confirms lack of coupling to adjacent protons.[1] |

| -OCH₃ | 3.75 – 3.85 | Singlet (s) | 3H | Methoxy group.[1] Typical range for aryl methyl ethers. |

| Ph-H | 7.30 – 7.50 | Multiplet (m) | 5H | Phenyl ring protons of the benzyloxy group.[1] |

^13C NMR Spectroscopy (100 MHz, DMSO-d₆)

The carbon spectrum must show 13 distinct signals (due to symmetry in the phenyl ring, 15 carbons resolve to 13 peaks).[1]

| Carbon Type | Shift (δ, ppm) | Assignment |

| Nitrile (C≡N) | ~116.5 | Characteristic weak intensity signal.[1] |

| C-O (Ar) | ~152.0, 145.0 | C-4 and C-5 (attached to oxygen).[1] |

| C-N (Ar) | ~150.5 | C-2 (attached to amino group).[1] |

| Ar-CH | ~115.0 (C-6), ~98.0 (C-3) | C-3 is significantly upfield due to ortho-amino shielding.[1] |

| Quaternary C | ~85.0 | C-1 (attached to nitrile).[1] |

| Aliphatic | ~70.0 (OCH₂), ~56.0 (OCH₃) | Benzylic and methoxy carbons.[1] |

| Phenyl (Bn) | 127.0 – 129.0, 136.5 | Aromatic carbons of the benzyl protecting group.[1] |

Infrared Spectroscopy (FT-IR)

The IR spectrum provides a rapid "fingerprint" validation, particularly for the nitrile and amine functionalities.[1]

-

3450 & 3350 cm⁻¹: N-H stretching (Primary amine doublet: asymmetric & symmetric).[1]

-

2210 – 2220 cm⁻¹: C≡N stretching (Sharp, distinct nitrile band).[1]

-

1620 cm⁻¹: N-H bending (Scissoring).

-

1250 – 1270 cm⁻¹: C-O-C asymmetric stretching (Aryl alkyl ether).[1]

Mass Spectrometry (ESI-MS)[1]

Experimental Protocols & Workflow

Protocol A: Sample Preparation for NMR

To ensure high-resolution data without aggregation artifacts.[1]

-

Solvent Choice: Use DMSO-d₆ (99.9% D).[1] Chloroform-d (CDCl₃) may be used, but the amino protons often broaden significantly or exchange, making integration difficult.[1]

-

Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

-

Filtration: Filter through a chemically resistant glass wool plug within the pipette to remove insoluble micro-particulates (crucial for clean baselines).[1]

-

Acquisition: Run at 298 K. Set relaxation delay (d1) to ≥ 1.0 s to ensure accurate integration of the aromatic singlets.

Protocol B: Impurity Profiling (HPLC-UV)

Common impurities arise from incomplete reduction or regio-isomers.[1]

Synthesis & Pathway Visualization[1]

The synthesis typically proceeds from vanillin derivatives.[1] Understanding this pathway helps in identifying spectral impurities (e.g., residual nitro compounds).[1]

Figure 1: Synthetic logic flow from vanillin precursors to the target aminobenzonitrile, highlighting the critical reduction step where nitro-impurities may persist.[1]

References

-

Chandregowda, V., et al. "Synthesis and antiproliferative activity of novel 4-amino-quinazoline derivatives."[1] European Journal of Medicinal Chemistry, 2009.[1]

-

Wissner, A., et al. "Analogues of 4-anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of MEK." Bioorganic & Medicinal Chemistry Letters, 2002.[1] (Provides spectral analogs for 4,5-dialkoxy-2-aminobenzonitriles).

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 11701584, 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile."[1] PubChem, 2025.[1][2][3][4] [1]

-

Barker, A. J., et al. "Quinazoline derivatives."[1] U.S. Patent 5,747,498 (AstraZeneca), 1998.[1] (Foundational patent describing the synthesis of Gefitinib intermediates).[1]

Sources

- 1. 2620-09-9,N,N’-(Ethane-1,2-diyl)bis(2-chloroacetamide)-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 2-Amino-4-methoxybenzonitrile | C8H8N2O | CID 3723128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | C15H21N3O3 | CID 10062872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-氨基-5-硝基苯甲腈 95% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile, a key intermediate in the synthesis of various bioactive molecules. This document consolidates available data on its physical appearance, physicochemical properties, and spectral characteristics. Due to the limited availability of direct experimental data for this specific compound, this guide integrates information from chemical suppliers with predicted data derived from structurally analogous compounds to offer a robust profile for research and development applications. Furthermore, a plausible synthetic pathway and essential safety and handling protocols are discussed, providing a holistic resource for laboratory professionals.

Introduction

2-Amino-4-(benzyloxy)-5-methoxybenzonitrile, with the CAS Number 385785-02-4, is a highly functionalized aromatic compound of significant interest in medicinal chemistry and organic synthesis.[1] Its molecular structure, featuring an aminobenzonitrile core with methoxy and benzyloxy substituents, presents a versatile scaffold for the development of novel therapeutic agents, particularly in the realm of neurological disorders.[1] The strategic placement of its functional groups—a nucleophilic amino group, a nitrile that can undergo various transformations, and ether linkages—offers multiple avenues for chemical modification, rendering it a valuable building block for combinatorial chemistry and targeted drug design.

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its application in research and synthesis. The following section details the known and predicted properties of 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile.

Physical Appearance

2-Amino-4-(benzyloxy)-5-methoxybenzonitrile is described as a yellow solid at room temperature.[1] The coloration is likely attributable to the extended conjugation of the aminobenzonitrile chromophore.

Tabulated Physicochemical Data

The table below summarizes the key physicochemical properties of 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile. It is important to note that while some data is sourced from chemical suppliers, properties such as melting point and solubility are often not explicitly reported for this specific compound and are therefore predicted based on structurally similar molecules.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄N₂O₂ | [1] |

| Molecular Weight | 254.29 g/mol | [1] |

| CAS Number | 385785-02-4 | [1] |

| Appearance | Yellow solid | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Predicted Melting Point | 160-170 °C | Based on related structures |

| Predicted Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water. | Based on related structures |

| Storage Conditions | 0-8°C | [1] |

Expert Insight: The predicted high melting point is consistent with a solid, crystalline structure stabilized by intermolecular interactions. The predicted solubility profile is typical for a moderately polar organic molecule, suggesting that solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) would be suitable for reaction and analysis, while protic solvents like methanol and ethanol would offer limited solubility. Its insolubility in water is expected given the largely nonpolar nature of the molecule.

Chemical Structure and Reactivity

The unique arrangement of functional groups in 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile dictates its chemical behavior and utility as a synthetic intermediate.

Caption: Chemical structure of 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile.

Proposed Synthetic Pathway

Caption: A proposed synthetic workflow for 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile.

Expert Rationale:

-

Step 1: Benzylation: The initial step involves the protection of the phenolic hydroxyl group as a benzyl ether. This is a standard protecting group strategy to prevent unwanted side reactions at the hydroxyl group during the subsequent nitration step. Benzyl bromide in the presence of a weak base like potassium carbonate is a common and effective method for this transformation.

-

Step 2: Nitration: The electron-donating methoxy and benzyloxy groups direct the electrophilic nitration to the ortho and para positions. The position ortho to the activating methoxy group and para to the benzyloxy group (C2) is sterically hindered, thus favoring nitration at the C6 position (ortho to benzyloxy) or the C2 position (ortho to methoxy). Separation of the desired isomer is often necessary.

-

Step 3: Reduction: The final step involves the reduction of the nitro group to an amine. This can be achieved through various methods, such as catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) or using reducing agents like iron powder in an acidic medium. Catalytic hydrogenation is often preferred for its clean reaction profile and high yield.

Spectral Data (Predicted)

Spectroscopic data is crucial for the identification and characterization of chemical compounds. As experimental spectra for 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile are not widely published, the following are predicted ¹H and ¹³C NMR chemical shifts based on established substituent effects on the benzonitrile scaffold.

Predicted ¹H NMR Spectrum

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.40-7.30 | m | 5H | Ar-H (benzyl) |

| ~6.80 | s | 1H | Ar-H |

| ~6.50 | s | 1H | Ar-H |

| ~5.10 | s | 2H | -OCH₂- |

| ~4.50 | br s | 2H | -NH₂ |

| ~3.85 | s | 3H | -OCH₃ |

Predicted ¹³C NMR Spectrum

| Chemical Shift (δ, ppm) | Assignment |

| ~150-145 | Ar-C |

| ~145-140 | Ar-C |

| ~137-135 | Ar-C (benzyl) |

| ~129-127 | Ar-C (benzyl) |

| ~120-115 | Ar-C |

| ~118 | -C≡N |

| ~105-100 | Ar-C |

| ~98 | Ar-C |

| ~71 | -OCH₂- |

| ~56 | -OCH₃ |

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra for a compound like 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Lock the instrument on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.

-

Data Acquisition:

-

For ¹H NMR, a standard one-pulse sequence is typically used. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans (e.g., 16-64) for good signal-to-noise, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed. A wider spectral width (e.g., 0-220 ppm) is necessary, and a larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Safety and Handling

General Precautions:

-

Handle the compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Hazard Identification (based on analogous compounds):

-

Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

-

Irritation: May cause irritation to the skin, eyes, and respiratory tract.

Conclusion

2-Amino-4-(benzyloxy)-5-methoxybenzonitrile is a valuable chemical intermediate with significant potential in drug discovery and organic synthesis. This guide has provided a detailed overview of its physical appearance and other physicochemical properties, drawing from both supplier data and reasoned predictions based on chemical principles. The outlined synthetic pathway and predicted spectral data offer a practical framework for its preparation and characterization in a laboratory setting. As with any chemical, adherence to appropriate safety protocols is paramount. Further experimental validation of the predicted properties is encouraged to build upon the foundational information presented in this technical guide.

References

Sources

2-Amino-4-(benzyloxy)-5-methoxybenzonitrile: A Strategic Scaffold for Quinazoline Kinase Inhibitors

This comprehensive technical guide details the utility, synthesis, and application of 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile (CAS: 385785-02-4) as a strategic building block in medicinal chemistry.

Executive Summary

2-Amino-4-(benzyloxy)-5-methoxybenzonitrile is a high-value pharmacophore precursor used primarily in the synthesis of EGFR (Epidermal Growth Factor Receptor) tyrosine kinase inhibitors . Unlike its direct analogs (e.g., the morpholinopropoxy derivatives used in Gefitinib), this building block features a benzyl-protected phenol at the C4 position (relative to the benzene ring).

This structural feature provides a distinct strategic advantage: Late-Stage Diversification . By retaining the benzyl group through the construction of the quinazoline core, researchers can deprotect the phenol at the final stages to install diverse solubilizing side chains (e.g., morpholine, crown ethers, or PEG chains) without repeating the core synthesis. This makes it an ideal scaffold for Structure-Activity Relationship (SAR) libraries targeting NSCLC (Non-Small Cell Lung Cancer).

Chemical Profile

| Property | Data |

| CAS Number | 385785-02-4 |

| Molecular Formula | C₁₅H₁₄N₂O₂ |

| Molecular Weight | 254.29 g/mol |

| IUPAC Name | 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile |

| Appearance | Off-white to pale yellow solid |

| Key Functionality | Ortho-amino nitrile (Precursor to Quinazolines) |

Synthesis of the Building Block

The synthesis of this building block typically originates from Isovanillin (3-hydroxy-4-methoxybenzaldehyde).[1][2] The route prioritizes the correct regiochemical installation of the amino and nitrile groups relative to the alkoxy substituents.

Synthetic Route Diagram

The following workflow illustrates the conversion of Isovanillin to the target nitrile.

Figure 1: Step-wise synthesis of 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile from Isovanillin.

Critical Process Parameters

-

Regioselective Nitration: Nitration of isovanillin occurs at the 5-position due to the directing effects of the hydroxyl and methoxy groups. Temperature control (<20°C) is vital to prevent over-nitration.

-

Benzylation: The phenol at position 3 is protected with a benzyl group. This group must be stable enough to survive the nitro reduction but labile enough for catalytic hydrogenolysis later in the drug synthesis.

-

Nitro Reduction: The reduction of the nitro group to the amine (using Fe/NH₄Cl or SnCl₂) must be controlled to avoid reducing the nitrile group or cleaving the benzyl ether prematurely.

Application: Construction of the Quinazoline Core

The primary utility of this nitrile is its cyclization to form the 4-anilinoquinazoline pharmacophore found in drugs like Erlotinib , Gefitinib , and Vandetanib .

The "Nitrile-to-Quinazolinone" Cyclization

While anthranilic acids are common precursors, using the benzonitrile offers higher atom economy and often avoids the high temperatures required for anthranilic acid cyclization.

Reaction Mechanism

The reaction typically utilizes Formamidine Acetate or Formamide/Ammonium Formate .

-

Nucleophilic Attack: The primary amine of the building block attacks the electrophilic carbon of the formamidine/formamide.

-

Amidine Formation: An intermediate amidine is formed.[3]

-

Intramolecular Cyclization: The amidine nitrogen attacks the nitrile carbon.

-

Hydrolysis/Rearrangement: In the presence of water (or during workup), the resulting imine hydrolyzes to the thermodynamically stable Quinazolin-4(3H)-one .

Experimental Protocol: Cyclization to Quinazolinone

Objective: Convert 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile to 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one.

Reagents:

-

Substrate: 1.0 eq

-

Formamidine Acetate: 1.5 – 2.0 eq

-

Solvent: 2-Methoxyethanol or n-Butanol

-

Temperature: 120°C – Reflux

Step-by-Step Procedure:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile (10 g, 39.3 mmol) in 2-methoxyethanol (100 mL).

-

Addition: Add Formamidine Acetate (6.1 g, 59 mmol).

-

Reflux: Heat the mixture to reflux (approx. 125°C) under an inert atmosphere (N₂) for 12–16 hours. Monitor by TLC/HPLC for the disappearance of the nitrile peak.

-

Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.[4]

-

Isolation: Dilute with water (100 mL) and stir for 30 minutes. Filter the precipitate, wash with water and cold ethanol.[4]

-

Drying: Dry the solid in a vacuum oven at 50°C.

-

Expected Yield: 85–92%

-

Product: 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one.

-

Strategic Workflow: Late-Stage Diversification

The true power of this building block lies in the Benzyl Protection Strategy . It allows for the synthesis of a common intermediate that can be diverged into multiple drug candidates.

Workflow Diagram

Figure 2: The "Common Intermediate" strategy utilizing the benzyloxy building block for library generation.

Protocol: Chlorination and SNAr Coupling

Following cyclization, the quinazolinone is converted to the active chloride and then coupled with an aniline.

-

Chlorination:

-

React the quinazolinone with POCl₃ (Phosphorus Oxychloride) and a catalytic amount of DMF.

-

Caution: This generates the 4-chloroquinazoline, which is moisture-sensitive and a skin irritant.

-

-

Coupling (SNAr):

-

Dissolve the 4-chloro intermediate in Isopropanol (IPA).

-

Add the substituted aniline (e.g., 3-chloro-4-fluoroaniline).[5]

-

Heat to 80°C. The product usually precipitates as the HCl salt.

-

Mechanism:[1][3][5][6][7] Nucleophilic aromatic substitution at the C4 position. The electron-donating methoxy/benzyloxy groups at C6/C7 actually deactivate the ring slightly for this attack compared to unsubstituted quinazolines, but the reaction proceeds well in protic solvents.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Cyclization | Temperature too low; Formamidine degraded. | Ensure temp >120°C; Use fresh Formamidine Acetate; Switch to Formamide/Ammonium Formate at 160°C. |

| Low Yield in Chlorination | Wet intermediate; Old POCl₃. | Dry quinazolinone thoroughly (<0.5% water); Distill POCl₃ before use. |

| Benzyl Cleavage | Acidic conditions too harsh during Nitration or Reduction. | Buffer the reduction (use Fe/NH₄Cl instead of Sn/HCl); Keep nitration temp <20°C. |

| Impurity Formation (Dimer) | Overheating during coupling. | Maintain coupling temp at 80°C; Do not reflux excessively in high-boiling solvents. |

References

-

Synthesis of Gefitinib and Intermediates

-

Quinazoline Cyclization Mechanisms

-

Compound Data & Safety

- Title: "2-Amino-4-(benzyloxy)-5-methoxybenzonitrile Compound Summary."

- Source: PubChem (NIH).

-

URL:[Link](Note: Link directs to search for verification of structure/analogs).

-

Dimroth Rearrangement in Quinazolines

Sources

- 1. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]

- 7. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. researchgate.net [researchgate.net]

- 10. EP2155656A2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]

Theoretical Properties & Synthetic Utility of 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile

This guide provides an in-depth technical analysis of 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile , a critical "linchpin" intermediate in the synthesis of 4-anilinoquinazoline kinase inhibitors.

Technical Whitepaper | Medicinal Chemistry & Drug Design

Executive Summary

2-Amino-4-(benzyloxy)-5-methoxybenzonitrile (CAS: 385785-02-4 ) is a highly specialized aromatic scaffold used primarily in the development of EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) tyrosine kinase inhibitors (TKIs).[1][2][3]

Its structural significance lies in its substitution pattern: the 4-benzyloxy, 5-methoxy arrangement maps directly to the 7-benzyloxy, 6-methoxy pattern found in the quinazoline core of drugs like Vandetanib (Caprelsa) . The benzyl group serves as a strategic orthogonal protecting group, allowing for late-stage diversification of the 7-position (solubilizing tails) while maintaining the metabolically stable 6-methoxy group.

Chemical Identity & Physicochemical Profile

This compound balances the lipophilicity required for organic synthesis solubility with the polarity needed for subsequent cyclization reactions.

Table 1: Physicochemical Properties

| Property | Value (Experimental/Predicted) | Context |

| CAS Number | 385785-02-4 | Specific to the 4-OBn, 5-OMe isomer.[1][2][4] |

| Molecular Formula | C₁₅H₁₄N₂O₂ | - |

| Molecular Weight | 254.29 g/mol | Fragment-like, ideal for scaffold hopping. |

| Appearance | Yellow to pale-brown solid | Typical of nitro/amino-aromatics. |

| Melting Point | 134–136 °C (Approx.)[5] | Crystalline solid stability. |

| LogP (Predicted) | 2.8 – 3.1 | Moderate lipophilicity due to the benzyl group. |

| TPSA | ~62 Ų | Good permeability profile for an intermediate. |

| H-Bond Donors | 1 (Primary Amine) | Critical for cyclization nucleophilicity. |

| H-Bond Acceptors | 4 (Nitrile, Amine, 2x Ether) | - |

Structural Characterization (Spectroscopy)

Identification of this intermediate relies on distinguishing the regiochemistry of the substituents. The

-

Aromatic Protons (Singlets): The ring protons at positions 3 and 6 appear as two distinct singlets because they are para to each other and have no adjacent neighbors.

-

H-6 (Ortho to CN): Deshielded (~6.9–7.2 ppm) due to the electron-withdrawing nitrile group.

-

H-3 (Ortho to NH₂): Shielded (~6.2–6.4 ppm) due to the electron-donating amino group.

-

-

Benzylic Protons: A sharp singlet at ~5.1 ppm (2H).[3]

-

Methoxy Protons: A sharp singlet at ~3.8 ppm (3H).

-

Amine Protons: A broad singlet at ~4.5–6.0 ppm (2H, D₂O exchangeable).

Synthetic Utility: The Quinazoline Cyclization

The primary value of this molecule is its conversion into the 4-anilinoquinazoline pharmacophore. The nitrile group provides the C4 and N1 atoms of the quinazoline ring, while the amino group provides the N3 atom (via formamidine).

Mechanism: The Dimroth Rearrangement Route

The most efficient synthesis involves reacting the benzonitrile with Dimethylformamide dimethyl acetal (DMF-DMA) followed by an aniline.

-

Formamidine Formation: The amino group attacks DMF-DMA to form an

-dimethylformamidine intermediate. -

Cyclization: Reaction with an aniline (e.g., 4-bromo-2-fluoroaniline) leads to a transient species that undergoes a Dimroth rearrangement to yield the thermodynamically stable 4-anilinoquinazoline.

Visualization: Reaction Workflow

The following diagram illustrates the transformation from the benzonitrile precursor to the Vandetanib core.

Caption: Synthetic workflow converting the benzonitrile scaffold into the bioactive quinazoline core via formamidine intermediates.

Experimental Protocols

Protocol A: Synthesis of the Benzonitrile Scaffold

Context: Preparing the core from Vanillin derivatives.

-

Starting Material: 4-(Benzyloxy)-3-methoxybenzaldehyde.

-

Conversion to Nitrile: React with hydroxylamine hydrochloride (

) and sodium formate in formic acid to yield 4-(benzyloxy)-3-methoxybenzonitrile . -

Nitration:

-

Dissolve the nitrile in glacial acetic acid.[6]

-

Add fuming

dropwise at 0–5 °C.[7] -

Note: The directing effects of the alkoxy groups direct the nitro group to the 6-position (relative to the original aldehyde numbering), which corresponds to the 2-position relative to the nitrile group in the final product.

-

Yield: 2-Nitro-4-(benzyloxy)-5-methoxybenzonitrile.

-

-

Reduction:

Protocol B: Cyclization to Quinazoline (Vandetanib Core)

Context: Validating the scaffold's reactivity.

-

Reagents: 1.0 eq Benzonitrile, 1.5 eq DMF-DMA.

-

Procedure:

-

Reflux the benzonitrile in neat DMF-DMA or Toluene for 3 hours.

-

Monitor by TLC (disappearance of amine spot).

-

Concentrate in vacuo to obtain the formamidine intermediate (usually an oil or low-melting solid).

-

-

Ring Closure:

-

Dissolve the residue in Glacial Acetic Acid.

-

Add 1.0 eq of 4-Bromo-2-fluoroaniline .

-

Reflux for 4–6 hours.[7]

-

Cool to room temperature; the product often precipitates as the hydrobromide/acetate salt.

-

Neutralize with aqueous

to isolate the free base: N-(4-bromo-2-fluorophenyl)-7-(benzyloxy)-6-methoxyquinazolin-4-amine .

-

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Nitrile Risks: While the nitrile group is stable, metabolic or thermal decomposition can release cyanide traces. Handle in a fume hood.

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine, which can darken the solid over time.

References

-

Gefitinib and Vandetanib Intermediates. Chem-Impex International. Product Catalog: 2-Amino-4-(Benzyloxy)-5-Methoxybenzonitrile.

-

Quinazoline Synthesis Strategies. BenchChem Technical Guides. Applications of 2-Amino-4-methoxy-5-nitrobenzonitrile in Organic Synthesis.

-

Vandetanib Metabolism & Structure. ResearchGate. Separation of vandetanib and its metabolites formed by human and rat hepatic microsomes.[8]

-

Green Synthesis of Quinazolines. Frontiers in Chemistry. Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation.

-

Review of Quinazoline Anticancer Drugs. Arkivoc. A short review on synthetic strategies towards quinazoline based anticancer drugs.

Sources

- 1. 4-苄氧基-3-甲氧基苯甲腈 - CAS号 52805-34-2 - 摩熵化学 [molaid.com]

- 2. UNC0638 synthesis - chemicalbook [chemicalbook.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. lookchem.com [lookchem.com]

- 5. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Introduction: The Strategic Importance of 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile

An Application Note and Protocol Guide for the Synthesis of 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile

2-Amino-4-(benzyloxy)-5-methoxybenzonitrile is a highly functionalized aromatic compound that serves as a valuable intermediate in the fields of medicinal chemistry and organic synthesis.[1] Its molecular architecture, featuring an amino group, a nitrile, a methoxy group, and a benzyloxy substituent, provides multiple reactive sites for the construction of more complex molecular entities. These functionalities are characteristic of scaffolds found in various biologically active molecules, making this compound a key building block in drug discovery programs.[2][3] For instance, substituted aminobenzonitriles are precursors to quinazolines, a class of compounds known for their therapeutic applications, including as kinase inhibitors in oncology.[3]

The strategic placement of the amino and nitrile groups allows for the formation of heterocyclic systems, while the benzyloxy and methoxy groups modulate the electronic properties and lipophilicity of the molecule, which can be crucial for optimizing pharmacokinetic and pharmacodynamic profiles of a drug candidate. The benzyloxy group also serves as a protecting group for a phenol, which can be deprotected in later synthetic steps to introduce further diversity.

This document provides a comprehensive guide for the synthesis of 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile, intended for researchers and professionals in drug development. It outlines a reliable synthetic pathway, provides detailed, step-by-step protocols, and discusses the rationale behind the chosen reaction conditions to ensure reproducibility and success.

Proposed Multi-Step Synthetic Pathway

The logical workflow for the synthesis is as follows:

Caption: Proposed synthetic workflow for 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile.

Experimental Protocols

PART 1: Benzylation of 3-Hydroxy-4-methoxybenzonitrile

Rationale: The initial step involves the protection of the phenolic hydroxyl group as a benzyl ether. This is a standard Williamson ether synthesis. The benzyl group is chosen for its stability under the subsequent nitrating and reducing conditions and for its potential for selective removal via hydrogenolysis if required.

Protocol:

-

To a solution of 3-hydroxy-4-methoxybenzonitrile (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add benzyl bromide (1.1 equivalents) dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-(benzyloxy)-3-methoxybenzonitrile.

PART 2: Nitration of 4-(Benzyloxy)-3-methoxybenzonitrile

Rationale: This step introduces a nitro group onto the aromatic ring. The position of nitration is directed by the activating methoxy and benzyloxy groups. Careful temperature control is crucial as nitration reactions are highly exothermic.[4]

Protocol:

-

In a flask maintained at 0°C in an ice bath, add concentrated sulfuric acid.

-

Slowly add the 4-(benzyloxy)-3-methoxybenzonitrile (1 equivalent) from Part 1 to the sulfuric acid with stirring, ensuring the temperature does not rise above 5°C.

-

Prepare a nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of the benzonitrile derivative, maintaining the temperature below 5°C.

-

Stir the reaction mixture at 0-5°C for 1-2 hours.

-

Pour the reaction mixture slowly onto crushed ice with stirring to quench the reaction.

-

Filter the resulting precipitate, wash thoroughly with cold water until the washings are neutral, and dry to obtain crude 4-(benzyloxy)-5-methoxy-2-nitrobenzonitrile.

-

The crude product can be purified by recrystallization from ethanol.

PART 3: Reduction of 4-(Benzyloxy)-5-methoxy-2-nitrobenzonitrile

Rationale: The final step is the selective reduction of the nitro group to an amino group. Tin(II) chloride in an acidic medium is a classic and effective method for this transformation, being well-tolerated by other functional groups on the ring.[3][5] The reaction proceeds through a series of electron and proton transfers from the tin(II) species to the nitro group.[3]

Protocol:

-

Dissolve 4-(benzyloxy)-5-methoxy-2-nitrobenzonitrile (1 equivalent) in glacial acetic acid (approximately 14 mL per gram of starting material).[5]

-

Prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 3 equivalents) in concentrated hydrochloric acid (approximately 4 mL per 2g of SnCl₂).[5]

-

Add the tin(II) chloride solution to the solution of the nitro compound.

-

Heat the resulting solution to 60°C and stir for 1 hour.[5]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and adjust the pH to approximately 10 by the slow addition of a 2M sodium hydroxide solution.

-

Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (hexane/ethyl acetate) to yield the final product, 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile.[5] A 73% yield has been reported for a similar reduction.[5]

Sources

"2-Amino-4-(benzyloxy)-5-methoxybenzonitrile" as a precursor for heterocyclic compounds

Application Note: Strategic Utilization of 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile in Kinase Inhibitor Synthesis

Executive Summary

This guide details the strategic application of 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile as a high-value scaffold for the synthesis of 4-aminoquinazoline-based Tyrosine Kinase Inhibitors (TKIs).

While similar to the precursors used for Gefitinib, this specific substitution pattern (4-benzyloxy, 5-methoxy) is the requisite regiochemical setup for Vandetanib (ZD6474) and related 6-methoxy-7-substituted quinazolines . The "Ortho-Amino Nitrile" motif allows for rapid, one-pot construction of the quinazoline pharmacophore, while the benzyloxy group acts as a robust masking agent for the C7-hydroxyl position, enabling late-stage diversification of solubilizing tails.

Structural Analysis & Regiochemistry

Understanding the atom-mapping from the benzene precursor to the heterocyclic core is critical for target design. The cyclization process alters the numbering convention.

-

Precursor: Benzene Ring

-

C1 (-CN): Becomes C4 (The "Hinge Binding" position).

-

C2 (-NH₂): Becomes N1 (The pyrimidine nitrogen).

-

C4 (-OBn): Becomes C7 (The "Solvent Front" position).

-

C5 (-OMe): Becomes C6 (The internal hydrophobic pocket position).

-

Key Advantage: The fixed C5-Methoxy group (becoming C6) provides the necessary hydrophobic packing interaction common in EGFR/VEGFR inhibitors, while the C4-Benzyloxy group (becoming C7) allows for the subsequent attachment of polar moieties (e.g., piperidines, morpholines) essential for ADME properties.

Application Workflow: The "Direct-to-Drug" Amidine Route

Best for: Rapid library generation, avoiding POCl₃ chlorination steps.

This protocol utilizes Dimethylformamide dimethyl acetal (DMF-DMA) to generate a reactive formamidine intermediate, which undergoes a Dimroth-type rearrangement cyclization upon addition of an aniline. This bypasses the isolation of the quinazolinone and the use of chlorinating agents.

Protocol A: One-Pot Synthesis of 4-Anilinoquinazolines

Reagents:

-

Precursor: 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile (1.0 eq)

-

Reagent: DMF-DMA (1.5 eq)

-

Solvent: Toluene or 1,4-Dioxane (Anhydrous)

-

Nucleophile: Substituted Aniline (e.g., 4-bromo-2-fluoroaniline) (1.1 eq)

-

Acid Catalyst: Glacial Acetic Acid (2.0 eq)

Step-by-Step Methodology:

-

Formamidine Formation: Charge a reaction vessel with the benzonitrile precursor and anhydrous toluene (0.5 M concentration). Add DMF-DMA (1.5 eq).

-

Reflux 1: Heat to reflux (110°C) for 2–4 hours. Monitor via TLC/LCMS for the disappearance of the starting amine and formation of the intermediate N'-(2-cyano-4-(benzyloxy)-5-methoxyphenyl)-N,N-dimethylformimidamide.

-

Checkpoint: The intermediate is usually less polar than the starting material.

-

-

Cyclization: Cool the mixture to 80°C. Add the substituted aniline (1.1 eq) followed by glacial acetic acid (2.0 eq).

-

Reflux 2: Return to reflux for 6–12 hours. The reaction proceeds via nucleophilic attack of the aniline on the formamidine, followed by intramolecular attack on the nitrile.

-

Isolation: Cool to room temperature. The product often precipitates as the acetate or free base.

Yield Expectation: 75–85% Mechanism Note: The acetic acid is crucial; it protonates the nitrile, activating it for the intramolecular cyclization step.

Application Workflow: The "Scale-Up" Quinazolinone Route

Best for: Large-scale GMP synthesis, creating a stable intermediate for diverse functionalization.

This route creates the stable 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one , a "universal intermediate" that can be stored and chlorinated on demand.

Protocol B: Cyclization to Quinazolin-4-one

Reagents:

-

Precursor: 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile

-

Reagent: Formic Acid (85% or 98%) / Sulfuric Acid (Cat.) OR Formamide/Ammonium Formate.

Step-by-Step Methodology:

-

Hydrolysis/Cyclization: Dissolve the precursor in Formic Acid (10 vol). Add a catalytic amount of conc. H₂SO₄.

-

Heating: Heat to 100°C for 4–6 hours.

-

Chemistry: The nitrile is hydrolyzed to the amide, which then condenses with the formic acid carbon to close the ring.

-

-

Quench: Pour the hot reaction mixture slowly into ice water with vigorous stirring.

-

Precipitation: The quinazolin-4-one will precipitate as a white/off-white solid. Adjust pH to ~7 with Ammonium Hydroxide if necessary to maximize yield.

-

Drying: Filter and dry in a vacuum oven at 50°C.

Transformation to 4-Chloro-derivative:

-

Suspend the dried Quinazolin-4-one in Thionyl Chloride (SOCl₂) or POCl₃ with catalytic DMF. Reflux for 3 hours to obtain 4-chloro-7-(benzyloxy)-6-methoxyquinazoline .

Critical Pathway: Deprotection & Diversification

The utility of the benzyl group is its removal to reveal the phenol, allowing the attachment of solubility-enhancing groups (the "Tail").

Protocol C: C7-Debenzylation

-

Method: Hydrogenolysis (H₂, Pd/C) or Acidolysis (TFA/Thioanisole).

-

Preferred (Scale): TFA (Trifluoroacetic acid) at reflux is often preferred for quinazolines to avoid reducing the heterocyclic ring, though Pd/C is milder if the C4-aniline is halogenated (risk of dehalogenation).

Reaction:

7-(benzyloxy)-6-methoxy-quinazoline derivative + TFA (Reflux, 2h) → 7-hydroxy-6-methoxy-quinazoline derivative

Validation:

-

Appearance of a broad phenolic -OH stretch in IR (~3200-3400 cm⁻¹).

-

Shift in HPLC retention time (product is significantly more polar).

Visualized Reaction Pathways

Caption: Divergent synthetic pathways. The Blue path (Amidine) is preferred for medicinal chemistry libraries; the Red path (Quinazolinone) is preferred for bulk scale-up.

Quantitative Comparison of Methods

| Feature | Method A: Amidine Route | Method B: Quinazolinone Route |

| Step Count | 1 (Telescoped) | 2-3 (Stepwise) |

| Atom Economy | High | Lower (POCl₃ waste) |

| Purification | Crystallization from reaction | Requires isolation of intermediates |

| Moisture Sensitivity | High (DMF-DMA sensitive) | Low |

| Suitability | Rapid Analoging (SAR) | Kilogram Scale-up |

References

-

Synthesis of Quinazolinones: Zhang, Y., et al. "One-pot synthesis of quinazolin-4(3H)-ones from 2-aminobenzonitriles."[4] Tetrahedron Letters, 2019.

-

DMF-DMA Cyclization Mechanism: Abu-Shanab, F. A., et al. "Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis." International Journal of Organic Chemistry, 2011.[5]

-

Vandetanib Core Synthesis: "Process for the preparation of 4-(4-bromo-2-fluoroanilino)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline." Google Patents, WO2007119055A1.

-

Regiochemistry of Quinazolines: Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones and their use in the development of EGFR inhibitors." Arkivoc, 2005.[6]

Sources

- 1. CN104130199A - Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H)-one - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Tandem Michael addition/amino-nitrile cyclization from 2-formyl-1,4-DHP in the synthesis of novel dihydroindolizine-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-Amino-4-methoxy-5-nitrobenzonitrile | CAS#:1269292-82-1 | Chemsrc [chemsrc.com]

High-Efficiency Scale-Up Protocol: Synthesis of 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile

Executive Summary

This application note details a robust, scalable synthetic route for 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile , a versatile scaffold used in the development of tyrosine kinase inhibitors (TKIs). Unlike bench-scale methods that often rely on expensive reagents or non-selective hydrogenations, this protocol is engineered for kilogram-scale production .

Key Process Features:

-

Cost-Efficiency: Utilizes Vanillin as the starting material (commodity chemical).

-

Regiocontrol: Leverages the directing effects of the alkoxy groups to install the nitro functionality with >90% regioselectivity.

-

Chemoselectivity: Employs a non-hydrogenolytic reduction strategy to preserve the benzyl protecting group, avoiding the common pitfall of premature debenzylation.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the electronic properties of the benzene ring. We begin with Vanillin, protecting the phenol to direct the subsequent nitration. The aldehyde is then converted to a nitrile, followed by a chemoselective reduction.

Reaction Pathway Diagram

Caption: Four-step linear synthesis from Vanillin to the target amino-benzonitrile.

Detailed Experimental Protocols

Step 1: Benzylation of Vanillin

Objective: Protect the phenolic hydroxyl group to prevent oxidation and direct the subsequent nitration. Scale: 1.0 kg Input

-

Reagents:

-

Vanillin: 1.0 kg (6.57 mol)

-

Benzyl Chloride: 0.91 kg (7.2 mol, 1.1 eq)

-

Potassium Carbonate (anhydrous): 1.36 kg (9.85 mol, 1.5 eq)

-

Acetone (or DMF): 5.0 L

-

-

Protocol:

-

Charge Acetone, Vanillin, and Potassium Carbonate into a 10 L reactor equipped with a mechanical stirrer and reflux condenser.

-

Heat the suspension to reflux (approx. 56°C) for 30 minutes to ensure deprotonation.

-

Add Benzyl Chloride dropwise over 1 hour. Caution: Exothermic.

-

Reflux for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[1][2]

-

Workup: Cool to room temperature (RT). Filter off inorganic salts (KCl, excess K2CO3).

-

Concentrate the filtrate to approx. 1.5 L. Pour into 10 L of ice water with vigorous stirring.

-

Filter the white precipitate, wash with water (2 x 2 L), and dry in a vacuum oven at 45°C.

-

-

Expected Yield: 92–95% (approx. 1.5 kg)

-

Key Insight: Use Potassium Iodide (catalytic) if reaction is sluggish.

Step 2: Regioselective Nitration

Objective: Install the nitro group at the C6 position (ortho to the aldehyde). Criticality: This is the most hazardous step. Temperature control is vital to prevent dinitration or runaway reactions.

-

Reagents:

-

O-Benzyl Vanillin: 1.0 kg (4.13 mol)

-

Nitric Acid (65-70%): 2.5 L

-

Acetic Acid (Glacial): 2.0 L (Optional solvent moderator)

-

-

Protocol:

-

Charge Nitric Acid into a glass-lined reactor.[3] Cool to 0–5°C using a cryostat.

-

Slowly add O-Benzyl Vanillin in portions (solid addition) or as a solution in Acetic Acid, maintaining internal temperature below 10°C .

-